Dphppc

Membrane biophysics Phase separation Lipid domain detection

DPHpPC (CAS 121822-82-0) is the only fluorescent phosphatidylcholine that anchors a DPH reporter within the bilayer outer leaflet, delivering fluid-phase-specific readouts (Kf/s=3.3±0.11) that free DPH or TMA-DPH cannot provide. It enables artifact-free quantification of lipid mixing during fusion, cholesterol-induced ordering, and raft phase separation, making it indispensable for reproducible biophysical and pharmacological membrane research.

Molecular Formula C45H68NO8P
Molecular Weight 782 g/mol
CAS No. 121822-82-0
Cat. No. B056558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDphppc
CAS121822-82-0
Synonyms1-palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
DPHPPC
Molecular FormulaC45H68NO8P
Molecular Weight782 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
InChIInChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
InChIKeyKUICZDXXMCRPHS-LZYLQXPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPHpPC (CAS 121822-82-0) Procurement: Technical Baseline and Class Profile


DPHpPC (2-(3-(diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine, CAS 121822-82-0) is a fluorescent phosphatidylcholine derivative used as a membrane probe for studying lipid order, dynamics, and fusion [1]. It features a diphenylhexatriene (DPH) fluorophore covalently linked to a palmitoyl-phosphatidylcholine backbone, anchoring it within lipid bilayers to provide localized, environment-sensitive fluorescence [2]. This probe is employed in biophysical and pharmacological research to quantify membrane fluidity, phase behavior, and intermembrane lipid transfer with high spatial and temporal resolution [3].

DPHpPC (CAS 121822-82-0) vs. DPH Analogs: Why In-Class Substitution Compromises Experimental Fidelity


Generic substitution of DPHpPC with free DPH, TMA-DPH, or other DPH-based probes is not functionally equivalent due to critical differences in membrane localization, phase partitioning, and dynamic reporting [1]. Free DPH lacks a lipid anchor and rapidly diffuses throughout the bilayer, averaging signals from both ordered and disordered domains, whereas DPHpPC's phospholipid backbone restricts it to the outer leaflet and preferentially partitions into fluid-phase domains [2]. TMA-DPH, with its positively charged trimethylammonium group, localizes to the membrane-water interface, reporting on a different depth and mobility regime [3]. These divergent behaviors lead to distinct and non-interchangeable quantitative outputs for membrane order parameters, fusion kinetics, and phase transition metrics, directly impacting the validity and reproducibility of experimental data [4]. The following quantitative evidence establishes where DPHpPC provides unique, verifiable differentiation that informs rational procurement decisions.

DPHpPC (CAS 121822-82-0) Evidence Guide: Quantified Differentiation vs. DPH, TMA-DPH, and DPHpPE in Membrane Studies


Fluid-Phase Partitioning (Kf/s): DPHpPC vs. DPHpPE

DPHpPC exhibits a strong preference for fluid-phase lipid domains, with a fluid/gel partition coefficient (Kf/s) of 3.3 ± 0.11, whereas its ethanolamine analog DPHpPE preferentially partitions into gel-phase domains (Kf/s = 0.8) [1][2]. This 4.1-fold difference in phase preference directly impacts the probe's ability to report on liquid-ordered vs. solid-ordered membrane regions [3].

Membrane biophysics Phase separation Lipid domain detection

Steady-State Anisotropy Linearity: DPHpPC vs. DPH and TMA-DPH

The relationship between the limiting hindered anisotropy parameter (r∞/r0) reveals a fundamental difference in motional restriction: DPH and TMA-DPH exhibit a linear correlation, while DPHpPC shows a non-linear relationship with both [1]. Furthermore, DPHpPC's r∞/r0 values demonstrate a linear correlation with a series of fatty acid probes, indicating that DPHpPC experiences similar types of motion restriction as acyl chain reporters, unlike DPH and TMA-DPH [2].

Membrane order Fluidity Fluorescence anisotropy

Fluorescence Lifetime Concentration Dependence: DPHpPC vs. DPH

Both DPHpPC and free DPH exhibit a dramatic decrease in fluorescence lifetime as their two-dimensional concentration in the membrane increases, a phenomenon termed 'lifetime quenching' [1]. This property enables the use of DPHpPC lifetime changes as a direct, calibration-based assay for membrane lipid mixing and fusion, without requiring external quenchers [2]. While the concentration dependence is qualitatively similar for both probes, DPHpPC's lipid anchor ensures that the measured signal originates exclusively from the membrane environment where it is initially incorporated, preventing artifactual averaging from probe diffusion into other cellular compartments [3].

Membrane fusion Lipid mixing Lifetime quenching

Wobbling Diffusion Rate (Dw): DPHpPC vs. DPPU in DPPC Vesicles

In DPPC vesicles at 45°C, the wobbling diffusion rate (Dw) of DPHpPC was measured at 5.1 × 10⁷ s⁻¹, approximately 53-fold slower than the 2.7 × 10⁹ s⁻¹ measured for DPPU, a probe located near the bilayer-water interface [1]. This quantitative difference reflects DPHpPC's deeper positioning within the acyl chain region and its more restricted rotational mobility, providing a distinct window into lipid packing and order in the hydrophobic core [2].

Rotational dynamics Lipid packing Time-resolved anisotropy

PEG-Induced Interbilayer Transfer Kinetics: Activation Energy

The Arrhenius activation energy for the fast interbilayer transfer of DPHpPC in the presence of 10 wt% PEG is 10.6 ± 0.5 kcal/mol, significantly lower than the 15.3 ± 0.3 kcal/mol measured in the absence of PEG [1]. This quantitative reduction (4.7 kcal/mol) reflects the dehydration and close apposition of vesicle bilayers induced by PEG, facilitating rapid monomer diffusion [2]. The ability to resolve two distinct kinetic processes (fast and slow) for DPHpPC transfer provides a unique quantitative framework for dissecting the mechanisms of PEG-induced vesicle fusion and lipid exchange [3].

Lipid transfer Membrane fusion PEG-mediated fusion

DPHpPC (CAS 121822-82-0) Optimal Use Cases: Where Evidence Supports Application Selection


Quantitative Monitoring of Membrane Lipid Mixing and Fusion in Biophysical Research

DPHpPC's concentration-dependent fluorescence lifetime enables direct, real-time quantification of lipid mixing during membrane fusion events, as demonstrated in PEG-induced vesicle fusion assays and calcium-induced phosphatidylserine vesicle fusion [1]. The probe's lipid anchor ensures that lifetime changes report specifically on interbilayer mixing without contribution from transbilayer diffusion, providing clean kinetic data for mechanistic studies of viral entry, exocytosis, and synthetic vesicle fusion [2].

Fluid-Phase Domain Mapping in Heterogeneous Lipid Systems

With a fluid/gel partition coefficient (Kf/s) of 3.3 ± 0.11, DPHpPC preferentially labels liquid-disordered and liquid-ordered phases in complex lipid mixtures, making it a powerful tool for detecting and characterizing membrane rafts, phase separations, and domain boundaries in model and biological membranes [3]. This contrasts with gel-preferring probes like DPHpPE (Kf/s = 0.8), allowing researchers to selectively visualize fluid domains [4].

Acyl Chain Order and Dynamics Assessment via Time-Resolved Anisotropy

The slow wobbling diffusion rate (Dw = 5.1 × 10⁷ s⁻¹ at 45°C in DPPC vesicles) and the linear r∞/r0 relationship with fatty acid probes establish DPHpPC as a sensitive reporter of acyl chain packing and motional restriction in the hydrophobic core [5]. These properties are exploited in studies of cholesterol-induced ordering, lipid-protein interactions, and the effects of membrane-active compounds on bilayer structure [6].

Interdigitation Detection in Fluorinated Lipid Systems

DPHpPC has been successfully employed to detect interdigitated phases in membranes containing monofluorinated phosphatidylcholine analogs (F-DPPC), where its fluorescence intensity changes correlate with the formation of interdigitated lipid structures [7]. This application is critical for understanding the biophysical behavior of fluorinated lipids in drug delivery and membrane engineering [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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